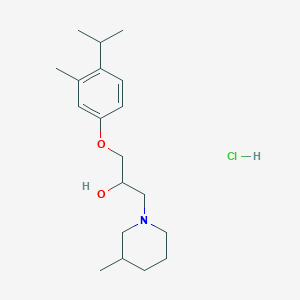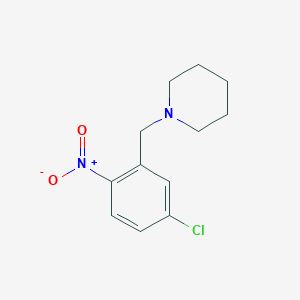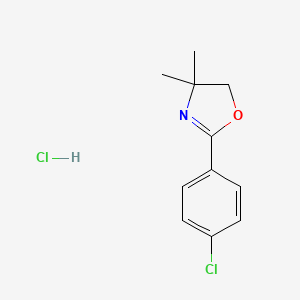
4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as mitoQ, is a synthetic antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 and is designed to target mitochondria, the powerhouse of the cell, to protect against oxidative stress and improve cellular function.
作用機序
MitoQ works by targeting the mitochondria and reducing oxidative stress. MitoQ is selectively taken up by the mitochondria due to its positive charge and accumulates there, where it can scavenge free radicals and prevent oxidative damage. MitoQ also improves mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
MitoQ has been shown to have various biochemical and physiological effects in different diseases. In Parkinson's disease, MitoQ has been shown to reduce oxidative stress and improve mitochondrial function, leading to improved motor function. In Alzheimer's disease, MitoQ has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease, MitoQ has been shown to reduce oxidative stress and improve endothelial function, leading to improved cardiovascular health.
実験室実験の利点と制限
MitoQ has several advantages for lab experiments, including its ability to selectively target the mitochondria and its antioxidant properties. However, MitoQ also has limitations, including its relatively high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on MitoQ. One area of interest is the potential use of MitoQ in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is the development of more efficient synthesis methods for MitoQ to reduce its cost and increase its availability for research and clinical use. Additionally, further studies are needed to fully understand the mechanisms of action of MitoQ and its potential therapeutic applications in various diseases.
合成法
MitoQ is synthesized by reacting ubiquinone-10 with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form 4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
科学的研究の応用
MitoQ has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cell death in these diseases.
特性
IUPAC Name |
3-(4-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-6-2-4-7(5-3-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBIMPVYOXDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387526 |
Source


|
| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |
CAS RN |
141542-11-2 |
Source


|
| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B5157833.png)
![2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)

![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
